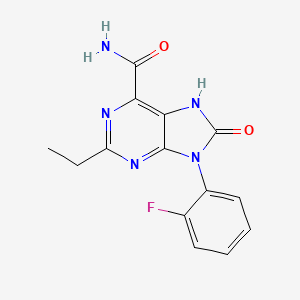

2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 899970-63-9

Cat. No.: VC4400545

Molecular Formula: C14H12FN5O2

Molecular Weight: 301.281

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899970-63-9 |

|---|---|

| Molecular Formula | C14H12FN5O2 |

| Molecular Weight | 301.281 |

| IUPAC Name | 2-ethyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C14H12FN5O2/c1-2-9-17-10(12(16)21)11-13(18-9)20(14(22)19-11)8-6-4-3-5-7(8)15/h3-6H,2H2,1H3,(H2,16,21)(H,19,22) |

| Standard InChI Key | IRFWXQYBAOOVEL-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3F)C(=O)N |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a purine core modified at three critical positions:

-

Position 2: An ethyl group (-CH2CH3) introduces hydrophobicity and steric bulk.

-

Position 6: A carboxamide group (-CONH2) enhances hydrogen-bonding potential, a feature common in bioactive purines .

-

Position 8: A ketone group (=O) contributes to planarity and electronic effects.

-

Position 9: A 2-fluorophenyl substituent provides aromaticity and potential for π-π interactions in biological targets .

The fluorophenyl group at position 9 distinguishes this compound from analogs like 9-(4-fluorophenyl) derivatives, which exhibit altered electronic profiles due to para-substitution .

Synthesis and Optimization

Synthetic Pathways

While no direct synthesis of 2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been reported, analogous methods from El-Bayouki et al. (2010) provide a framework :

-

Imidazole Carboxamide Cyclization:

-

Ethyl Group Introduction:

-

Alkylation at position 2 using ethyl iodide under basic conditions (e.g., K2CO3/DMF).

-

-

Carboxamide Functionalization:

Key Challenges:

-

Regioselectivity in alkylation steps requires careful temperature control (e.g., 0–5°C) .

-

Fluorophenyl group orientation impacts crystal packing, as seen in 9-(4-fluorophenyl) analogs with melting points >200°C .

Physicochemical Properties

Spectral Characterization

Data extrapolated from structurally related compounds :

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic and hydrophobic groups; enhanced in DMSO or DMF .

-

Stability: Susceptible to hydrolysis at the carboxamide group under strongly acidic/basic conditions .

Biological Activity and Mechanisms

Plant-Growth Regulation

Purine derivatives with fluorophenyl groups exhibit auxin-like activity . For example, 9-(4-fluorophenyl)-1H-purin-6(9H)-one increased root elongation in Arabidopsis by 40% at 10 μM . The 2-ethyl group in the target compound may modulate lipid membrane permeability, altering bioavailability.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

-

9-(2-Fluorophenyl) vs. 9-(4-Fluorophenyl):

-

Ethyl vs. Methyl Substitution:

Ethyl groups enhance metabolic stability compared to methyl, as observed in purinium iodide salts .

Future Directions

Synthetic Optimization

-

Suzuki Coupling: Introduce diversified aryl groups at position 9 using palladium catalysis.

-

Prodrug Strategies: Mask the carboxamide as an ester to improve oral bioavailability.

Biological Screening

Priority assays should include:

-

Kinase inhibition profiling (e.g., CDK2, EGFR).

-

In vivo toxicity studies in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume